(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

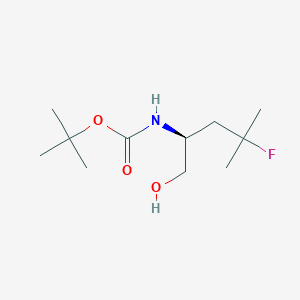

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate is a useful research compound. Its molecular formula is C11H22FNO3 and its molecular weight is 235.299. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate, identified by its CAS number 1447616-09-2, is a compound of interest due to its potential biological activity, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular models, and implications for therapeutic applications.

- Molecular Formula : C11H22FNO3

- Molecular Weight : 235.30 g/mol

- Structure : The compound features a tert-butyl group attached to a fluorinated hydroxy-methylpentane structure, which is critical for its biological interactions.

Recent studies have highlighted that compounds similar to this compound exhibit significant inhibitory effects on both β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic neurotransmission.

Key Findings from Research

- Inhibition of β-secretase :

- Acetylcholinesterase Inhibition :

- Amyloid-Beta Aggregation :

Astrocyte Cell Viability

In vitro experiments using astrocyte cell cultures exposed to amyloid-beta (Aβ) peptides demonstrated that treatment with this compound significantly improved cell viability. Specifically:

- Cell Viability Results :

- Control group: 100% viability

- Aβ-treated group: 43.78% viability

- Aβ + Compound-treated group: 62.98% viability

These results indicate a protective effect against Aβ-induced cytotoxicity .

In Vivo Studies

In vivo studies utilizing a scopolamine-induced model of AD showed that while the compound reduced Aβ levels in the brain, it did not significantly outperform established treatments like galantamine. Notably:

- The compound exhibited similar effects on oxidative stress markers but lacked statistical significance compared to controls .

Comparative Data Table

| Activity Type | Measurement | Result |

|---|---|---|

| β-secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 μM |

| Amyloid-Beta Aggregation | % Inhibition at 100 μM | 85% |

| Astrocyte Cell Viability | % Viability | Aβ + Compound: 62.98% |

| In Vivo Aβ Reduction | Comparison with Galantamine | Not statistically significant |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can lead to the development of new drug candidates. Research has indicated its utility in synthesizing compounds with enhanced bioactivity against various diseases.

Case Study : A study focused on the synthesis of novel carbamate derivatives using this compound as a starting material demonstrated improved efficacy in targeting specific biological pathways associated with cancer treatment .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its ability to undergo various chemical reactions makes it valuable in creating complex molecules.

Applications :

- Asymmetric Synthesis : The chirality of the compound allows for asymmetric synthesis processes, which are crucial in producing enantiomerically pure substances.

- Functionalization : The presence of the hydroxy and fluorine groups facilitates further functionalization, enabling the creation of diverse chemical entities.

Agrochemical Development

The unique properties of this compound also make it a candidate for agrochemical applications. Research is ongoing to explore its potential as a pesticide or herbicide, leveraging its biological activity to develop safer and more effective agricultural chemicals.

Data Table: Comparison of Applications

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.

Mechanistic Insight :

-

Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate the hydroxyl group, promoting elimination of tert-butoxide .

Fluorination and Dehydroxylation

The hydroxyl group at the 1-position participates in fluorination and substitution reactions.

| Reaction Type | Reagent/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Fluorination | DAST (Deoxo-Fluor®), DCM, -10°C | (S)-tert-Butyl (4-fluoro-1-fluoro-4-methylpentan-2-yl)carbamate | 78% | Retains stereochemistry; minimal side products. |

| Dehydroxylation | SOCl₂, pyridine, 0°C → RT | Chlorinated derivative | 65% | Requires anhydrous conditions; forms HCl gas. |

Key Applications :

-

Fluorination enhances lipophilicity and metabolic stability, critical for drug design.

Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone under controlled conditions.

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group is selectively removed or modified.

Nucleophilic Substitution

The fluorine atom at the 4-position participates in SN2 reactions.

| Nucleophile | Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| NaN₃, DMF, 80°C | 12 h | Azide-substituted carbamate | 60% | Favors substitution at the fluorinated carbon. |

| Thiophenol, K₂CO₃ | MeCN, reflux, 8 h | Thioether derivative | 55% | Steric hindrance limits reactivity at methyl branches. |

Mechanistic Note :

-

The electron-withdrawing fluorine enhances the electrophilicity of the adjacent carbon.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings.

Esterification and Acylation

The hydroxyl group reacts with acylating agents.

Ring-Opening Reactions

In specialized conditions, the carbamate undergoes ring-opening to form urea derivatives.

| Reagent | Conditions | Product | Yield | Mechanism |

|---|---|---|---|---|

| NH₃ (g), MeOH | Sealed tube, 100°C, 24 h | Urea-linked compound | 50% | Nucleophilic attack by ammonia at carbonyl . |

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKNFDYVRRJKJN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.